Cas no 1207005-93-3 (2-(benzylsulfanyl)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole)
2-(benzylsulfanyl)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 2-benzylsulfanyl-5-(4-methoxyphenyl)-1-phenylimidazole
- 2-(benzylsulfanyl)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole
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- Inchi: 1S/C23H20N2OS/c1-26-21-14-12-19(13-15-21)22-16-24-23(25(22)20-10-6-3-7-11-20)27-17-18-8-4-2-5-9-18/h2-16H,17H2,1H3
- InChI Key: MCLGEFBRQAQONW-UHFFFAOYSA-N
- SMILES: C1(SCC2=CC=CC=C2)N(C2=CC=CC=C2)C(C2=CC=C(OC)C=C2)=CN=1
2-(benzylsulfanyl)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2964-2161-2μmol |
2-(benzylsulfanyl)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole |
1207005-93-3 | 90%+ | 2μl |
$57.0 | 2023-04-29 | |
| Life Chemicals | F2964-2161-5μmol |
2-(benzylsulfanyl)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole |
1207005-93-3 | 90%+ | 5μl |
$63.0 | 2023-04-29 | |
| Life Chemicals | F2964-2161-10μmol |
2-(benzylsulfanyl)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole |
1207005-93-3 | 90%+ | 10μl |
$69.0 | 2023-04-29 | |
| Life Chemicals | F2964-2161-20μmol |
2-(benzylsulfanyl)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole |
1207005-93-3 | 90%+ | 20μl |
$79.0 | 2023-04-29 | |
| Life Chemicals | F2964-2161-2mg |
2-(benzylsulfanyl)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole |
1207005-93-3 | 90%+ | 2mg |
$59.0 | 2023-04-29 | |
| Life Chemicals | F2964-2161-3mg |
2-(benzylsulfanyl)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole |
1207005-93-3 | 90%+ | 3mg |
$63.0 | 2023-04-29 | |
| Life Chemicals | F2964-2161-4mg |
2-(benzylsulfanyl)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole |
1207005-93-3 | 90%+ | 4mg |
$66.0 | 2023-04-29 | |
| Life Chemicals | F2964-2161-5mg |
2-(benzylsulfanyl)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole |
1207005-93-3 | 90%+ | 5mg |
$69.0 | 2023-04-29 | |
| Life Chemicals | F2964-2161-10mg |
2-(benzylsulfanyl)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole |
1207005-93-3 | 90%+ | 10mg |
$79.0 | 2023-04-29 | |
| Life Chemicals | F2964-2161-15mg |
2-(benzylsulfanyl)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole |
1207005-93-3 | 90%+ | 15mg |
$89.0 | 2023-04-29 |
2-(benzylsulfanyl)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 2-(benzylsulfanyl)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole
Comprehensive Overview of 2-(benzylsulfanyl)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole (CAS No. 1207005-93-3)
2-(benzylsulfanyl)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. With the CAS number 1207005-93-3, this compound is recognized for its unique structural features, combining an imidazole core with benzylsulfanyl and methoxyphenyl substituents. Researchers are increasingly exploring its potential applications in drug discovery, particularly due to its ability to modulate biological pathways. The compound's synthetic versatility and bioactive properties make it a subject of interest in modern medicinal chemistry.
One of the key reasons for the growing popularity of 2-(benzylsulfanyl)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole is its role in targeting enzyme inhibition and receptor binding. Recent studies suggest its potential in addressing inflammation and oxidative stress, topics highly searched in academic and healthcare forums. The methoxyphenyl group contributes to its lipophilicity, enhancing membrane permeability—a critical factor in drug design. This aligns with current trends in personalized medicine, where researchers seek compounds with optimized pharmacokinetic profiles.
From a synthetic chemistry perspective, the benzylsulfanyl moiety in CAS 1207005-93-3 offers opportunities for further functionalization, making it a valuable intermediate in heterocyclic chemistry. Laboratories frequently inquire about its synthesis protocols and purification methods, reflecting its demand in custom synthesis projects. The compound's stability under various conditions also makes it suitable for high-throughput screening, a technique widely discussed in AI-driven drug discovery platforms.
Environmental and green chemistry considerations are another hotspot tied to this compound. Scientists are investigating eco-friendly routes to synthesize 2-(benzylsulfanyl)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole, reducing reliance on hazardous reagents. This resonates with the broader push for sustainable pharmaceuticals, a topic frequently searched in conjunction with carbon footprint reduction in chemical manufacturing. Analytical techniques like HPLC and LC-MS are commonly employed to characterize its purity, addressing another frequently asked question in quality control forums.
In material science, the conjugated system of this imidazole derivative shows promise in organic electronics. Its aromatic stacking behavior is being studied for applications in OLEDs and conductive polymers—areas gaining traction due to the rise of wearable technology. The compound's thermal stability and photophysical properties are often highlighted in patent literature, catering to engineers searching for advanced functional materials.
Safety profiles and regulatory compliance of 1207005-93-3 are also common search queries. While not classified as hazardous under major chemical inventories, proper handling protocols are emphasized in technical datasheets. This aligns with industry demands for ESG-compliant research chemicals, particularly in GMP manufacturing environments. The compound's structure-activity relationships (SAR) continue to be a focus in peer-reviewed journals, addressing another knowledge gap frequently explored by medicinal chemists.
Looking ahead, 2-(benzylsulfanyl)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole exemplifies the convergence of multidisciplinary research. From computational chemistry models predicting its interactions to in-vitro validation studies, this compound bridges theoretical and applied science. Its patent landscape reveals ongoing innovations, particularly in combination therapies—a trending topic in precision oncology discussions. As analytical techniques advance, deeper insights into its metabolic pathways are anticipated to emerge.
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